Lipophilicity (LogP) Comparison: 3-Fluoro-4-isopropoxyphenol vs. Non-Fluorinated Analog
3-Fluoro-4-isopropoxyphenol exhibits a calculated logP of 2.43 , while its non-fluorinated direct analog, 4-isopropoxyphenol, has a reported logP of 2.6 . This difference of approximately 0.17 log units, while small, indicates that the introduction of a fluorine atom at the 3-position marginally decreases lipophilicity compared to the non-fluorinated parent. This is consistent with the known effect of fluorine when placed ortho to a hydroxyl group, where inductive electron withdrawal can slightly increase polarity [1]. This contrasts with other positional isomers or more extensively fluorinated analogs where lipophilicity can increase. The specific logP value of 2.43 places this compound in a moderately lipophilic range, which is often desirable for balancing membrane permeability and aqueous solubility in drug candidates [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.43 (calculated) |
| Comparator Or Baseline | 4-Isopropoxyphenol: 2.6 (reported) |
| Quantified Difference | Δ logP = -0.17 |
| Conditions | Calculated values from ChemAxon software and vendor data |
Why This Matters
Lipophilicity directly impacts passive diffusion, solubility, and off-target binding; a quantifiable logP difference of this magnitude can influence the distribution coefficient (logD) at physiological pH, affecting in vitro assay outcomes and PK predictions.
- [1] Smart, B. E. Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry, 2001, 109(1), 3-11. View Source
- [2] Lipinski, C. A., et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 2001, 46(1-3), 3-26. View Source
